
Atr-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atr-IN-6 is a potent inhibitor of ataxia telangiectasia and Rad3-related protein kinase. Ataxia telangiectasia and Rad3-related protein kinase is a class of protein kinases involved in genome stability and DNA damage repair. This compound has shown potential in the research of ataxia telangiectasia and Rad3-related protein kinase-mediated diseases such as proliferative diseases and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-6 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a pyrimidine core, followed by the introduction of various substituents at specific positions on the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures the efficient production of this compound for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Atr-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific substituents on the pyrimidine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical properties, which can be used for further research and development.
Applications De Recherche Scientifique
Atr-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ataxia telangiectasia and Rad3-related protein kinase in DNA damage repair and genome stability.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating proliferative diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ataxia telangiectasia and Rad3-related protein kinase-mediated pathways.
Mécanisme D'action
Atr-IN-6 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition disrupts the DNA damage response and cell cycle regulation, leading to increased sensitivity of cancer cells to DNA-damaging agents. The molecular targets of this compound include the ataxia telangiectasia and Rad3-related protein kinase itself and downstream effectors involved in DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceralasertib (AZD6738): Another potent inhibitor of ataxia telangiectasia and Rad3-related protein kinase with similar applications in cancer research.
Uniqueness
Atr-IN-6 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for ataxia telangiectasia and Rad3-related protein kinase make it a valuable tool for studying the role of this kinase in various biological processes and diseases.
Propriétés
Formule moléculaire |
C28H28FN7O2 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
[4-[4-[1-(5-fluoropyridin-3-yl)-3,5-dimethylpyrazol-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |
InChI |
InChI=1S/C28H28FN7O2/c1-16-15-38-7-6-35(16)26-11-25(27-17(2)34-36(18(27)3)21-10-20(29)12-30-13-21)32-28(33-26)23-8-19(14-37)9-24-22(23)4-5-31-24/h4-5,8-13,16,31,37H,6-7,14-15H2,1-3H3/t16-/m1/s1 |
Clé InChI |
BIDJUILZSVTDKU-MRXNPFEDSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4=CC(=CN=C4)F)C)C5=C6C=CNC6=CC(=C5)CO |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4=CC(=CN=C4)F)C)C5=C6C=CNC6=CC(=C5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
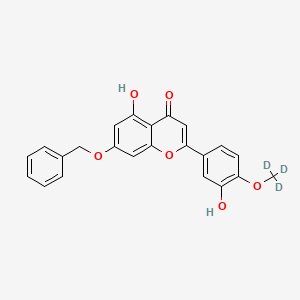
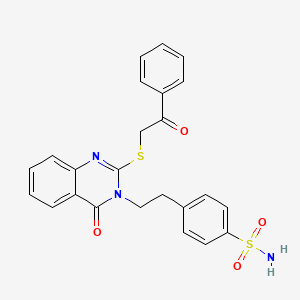
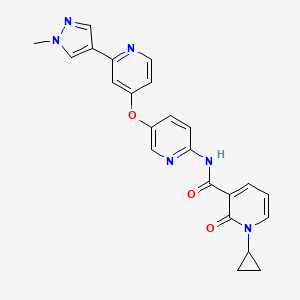
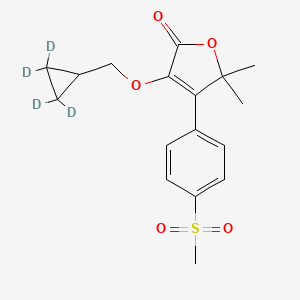

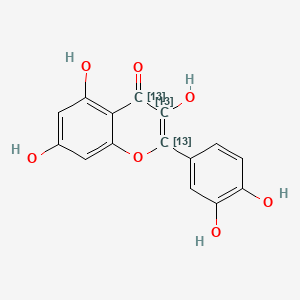
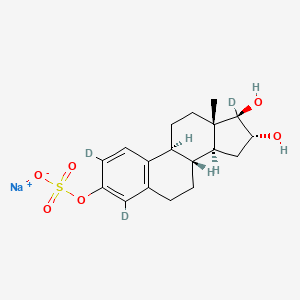
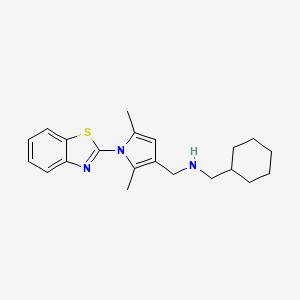
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)

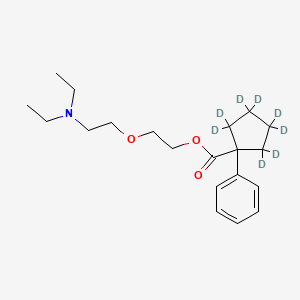
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
